Ethyl [4-(acetoacetylamino)phenyl]acetate
Description
Contextualization of Phenylacetate (B1230308) Derivatives in Organic Chemistry
Phenylacetate derivatives are a broad class of compounds derived from phenylacetic acid, which consists of a phenyl group attached to a carboxylic acid function via a methylene (B1212753) bridge. wikipedia.org These compounds, including their various acid forms, salts, esters, and amides, are significant in multiple areas of chemistry. ouhsc.eductdbase.org
The simple esters, such as ethyl phenylacetate, are known for their pleasant, honey-like odors and are utilized in the fragrance and perfume industries. thegoodscentscompany.com Beyond fragrances, the phenylacetate scaffold is a core component in a number of pharmaceuticals. drugbank.com For instance, phenylacetic acid is a known precursor in the industrial production of Penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. wikipedia.org The class also includes drugs like aceclofenac, used for pain and inflammation relief, and benactyzine, an anticholinergic agent. drugbank.com The prevalence of this structural motif in biologically active molecules underscores the importance of synthesizing new and diverse phenylacetate derivatives for drug discovery programs. Research in this area often involves modifying the phenyl ring or the acetate (B1210297) portion to tune the molecule's properties. nih.govmdpi.com
The acetoacetylamino group, CH₃C(O)CH₂C(O)NH-, is a powerful tool in synthetic organic chemistry. This functional group is characteristic of acetoacetanilides, which are compounds prepared by the acetoacetylation of anilines. wikipedia.org The significance of this moiety lies in its versatile reactivity, stemming from the presence of an active methylene group flanked by two carbonyl groups (a β-dicarbonyl system). wikipedia.org
This structural feature makes acetoacetanilide (B1666496) and its derivatives valuable precursors for the synthesis of a wide array of heterocyclic compounds. tandfonline.comtandfonline.comresearchgate.netekb.eg Several classic and modern multi-component reactions utilize this reactivity:
Hantzsch Pyridine (B92270) Synthesis : Acetoacetanilides can serve as the β-keto component in the Hantzsch reaction, condensing with an aldehyde and ammonia (B1221849) to produce dihydropyridines, which are important in medicinal chemistry. asianpubs.orgasianpubs.orgwikipedia.orgorganic-chemistry.org
Biginelli Reaction : This reaction involves the acid-catalyzed cyclocondensation of a β-ketoester (or amide), an aldehyde, and urea (B33335) (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with diverse pharmacological activities. nih.govwikipedia.orgtaylorandfrancis.comyoutube.com
Japp-Klingemann Reaction : The active methylene group of acetoacetanilides can react with aryl diazonium salts, leading to the formation of hydrazones. organicreactions.orgwikipedia.orgsynarchive.comchemeurope.com These hydrazone intermediates are pivotal in subsequent reactions like the Fischer indole (B1671886) synthesis, a cornerstone method for building the indole ring system found in many natural products and pharmaceuticals. wikipedia.orgchemeurope.com
Synthesis of Thiophenes and Pyrans : Acetoacetanilides are used as starting materials to construct various thiophene (B33073) and pyran derivatives, many of which have shown potential as cytotoxic agents against cancer cell lines. research-nexus.netresearchgate.netnih.gov
The ability of the acetoacetylamino moiety to participate in these and other cyclization reactions makes it a highly valuable functional group for generating molecular diversity and accessing important heterocyclic scaffolds. tandfonline.comekb.eg
The research trajectory for compounds structurally related to Ethyl [4-(acetoacetylamino)phenyl]acetate is largely focused on leveraging the constituent moieties for applications in medicinal chemistry and materials science.
One major research avenue involves the synthesis of substituted phenylacetate and phenylacetamide derivatives as potential therapeutic agents. Studies have explored fluorine-substituted phenyl acetate derivatives as sedative/hypnotic agents with ultra-short recovery times, building upon the pharmacological profile of earlier compounds like propanidid. nih.gov Other research has focused on synthesizing 2-(4-fluorophenyl)-N-phenylacetamide derivatives and evaluating their in-vitro cytotoxicity, identifying them as potential anticancer agents. nih.gov These studies highlight a clear trend of modifying the phenylacetate core to discover new bioactive compounds.
A parallel research trajectory focuses on the synthetic utility of acetoacetanilide derivatives. Extensive work has been done on using these compounds in multi-component reactions to build libraries of heterocyclic molecules. For example, the reaction of acetoacetanilides with aldehydes and cyanomethylene reagents has been shown to produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives with significant antitumor activities. nih.gov Similarly, other studies have used acetoacetanilides as the foundational block to create fused heterocyclic systems like thienopyridines, which possess potential antibacterial and antihypertensive properties. tandfonline.comtandfonline.com This line of research demonstrates the power of the acetoacetanilide unit as a versatile template for generating complex molecular architectures for biological screening.
Based on the established chemistry of its functional groups, the key research area for this compound is its application as a specialized building block in organic synthesis. The compound uniquely merges a pharmaceutically relevant phenylacetate core with a synthetically versatile acetoacetylamino handle.
The primary research objectives for this compound would therefore be:
Synthesis of Novel Heterocyclic Systems : To utilize the reactive acetoacetylamino moiety as a platform for constructing a variety of heterocyclic rings (e.g., pyridines, pyrimidines, pyrazoles, thiophenes) directly attached to the ethyl phenylacetate framework. This would involve subjecting the compound to well-established reactions such as the Hantzsch, Biginelli, and Japp-Klingemann reactions.
Development of Bioactive Compounds : To create libraries of new molecules based on these syntheses for screening in drug discovery programs. Given that the phenylacetate core is present in existing drugs and the resulting heterocyclic systems are known pharmacophores, the resulting compounds would be strong candidates for evaluation against a range of biological targets, including cancer cell lines and enzymes. research-nexus.netnih.govnih.gov
Exploration of Tandem or Sequential Reactions : To investigate the possibility of selectively reacting one functional group while leaving the other intact for subsequent transformations. For example, a heterocyclic ring could first be formed using the acetoacetylamino group, followed by hydrolysis of the ethyl ester to the carboxylic acid, which could then be coupled with other molecules to create even more complex structures.
In essence, this compound serves as a pre-functionalized scaffold, offering a streamlined route to novel compounds that combine two moieties of proven chemical and biological importance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(3-oxobutanoylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-11-4-6-12(7-5-11)15-13(17)8-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQSGOGBZNHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Acetoacetylamino Phenyl Acetate
Precursor Synthesis and Functionalization Pathways
The construction of the core structure of Ethyl [4-(acetoacetylamino)phenyl]acetate relies on the synthesis of two key intermediates: a substituted phenylacetic acid ester and a 4-aminophenylacetate derivative.
The synthesis of substituted phenylacetic acid esters is a foundational step in various organic syntheses. Several methodologies exist for their preparation, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the aromatic ring.
One of the most traditional and direct methods is the Fischer-Speier esterification . wvu.edulibretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wvu.edumasterorganicchemistry.comorgsyn.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, ethyl phenylacetate (B1230308) can be prepared by refluxing phenylacetic acid with an excess of ethanol (B145695) in the presence of concentrated sulfuric acid. orgsyn.org
Another common pathway starts from benzyl (B1604629) halides. Phenylacetic acids can be synthesized via the carbonylation of benzyl halides under phase transfer conditions. google.com Subsequent esterification yields the desired product. For example, 2,4-dichlorophenylacetic acid has been synthesized in high yields through the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride, which can then be esterified. researchgate.net
Palladium-catalyzed coupling reactions, such as the Suzuki coupling, also offer a versatile route. inventivapharma.com This method allows for the coupling of aryl boronic acids with alkyl halides, providing a pathway to construct the substituted phenylacetate framework. inventivapharma.com
| Method | Starting Materials | Reagents & Conditions | Key Features |
| Fischer-Speier Esterification | Substituted Phenylacetic Acid, Alcohol (e.g., Ethanol) | Strong acid catalyst (e.g., H₂SO₄, HCl), Heat | Equilibrium-driven; requires excess alcohol or water removal for high yield. wvu.edumasterorganicchemistry.com |
| From Benzyl Halides | Substituted Benzyl Halide | 1. NaCN (for nitrile formation) 2. H₂SO₄, Alcohol, Heat (for hydrolysis and esterification) | A two-step process involving nitrile intermediate formation and subsequent conversion. orgsyn.org |
| Palladium-Catalyzed Carbonylation | Substituted Benzyl Halide | CO, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Base, Solvent | Provides a direct route to the acid, which is then esterified; offers high yields. researchgate.net |
| Suzuki Coupling | Aryl Boronic Acid, Alkyl Bromoacetate | Palladium catalyst, Base | Versatile method for creating C(sp²)-C(sp³) bonds, suitable for complex substrates. inventivapharma.com |
The crucial intermediate for the target molecule is an ester of 4-aminophenylacetic acid, most commonly Ethyl 4-aminophenylacetate. The primary route to this intermediate begins with the corresponding nitro-substituted compound, Ethyl 4-nitrophenylacetate.
The synthesis typically starts with the esterification of 4-nitrophenylacetic acid, followed by the reduction of the nitro group. However, a more common approach involves the reduction of p-nitrophenylacetic acid to p-aminophenylacetic acid, which is then esterified. orgsyn.org The reduction of the nitro group can be achieved using various reagents. Classic methods include the use of tin and hydrochloric acid or ferrous sulfate (B86663) and ammonia (B1221849). orgsyn.org A more efficient and cleaner method involves catalytic hydrogenation using catalysts like platinum oxide. orgsyn.org Another effective system for the reduction of aromatic nitro compounds is the use of indium metal in an aqueous solution of ammonium (B1175870) chloride and ethanol. orgsyn.org
Once p-aminophenylacetic acid is obtained, it can be converted to its ethyl ester via Fischer esterification, typically by refluxing in ethanol with a strong acid catalyst like hydrogen chloride. prepchem.com Alternatively, enzymatic approaches have been developed. For instance, Novozyme 435, a commercially available lipase (B570770), has been shown to effectively catalyze the synthesis of ethyl 2-(4-aminophenyl) acetate (B1210297) from 4-aminophenylacetic acid and ethanol in toluene (B28343), with microwave irradiation enhancing the reaction rate. ingentaconnect.com
A different strategy involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the selective reduction of the nitro group using reagents like iron powder in the presence of ammonium chloride to yield ethyl-2-(4-aminophenoxy) acetate, a structurally related intermediate. mdpi.comresearchgate.net
| Precursor | Reducing/Esterification Agent | Conditions | Product |
| p-Nitrophenylacetic acid | FeSO₄, NH₄OH | Aqueous ammonia | p-Aminophenylacetic acid orgsyn.org |
| p-Nitrophenylacetic acid | H₂, Platinum oxide catalyst | Hydrogenation | p-Aminophenylacetic acid orgsyn.org |
| Ethyl 4-nitrobenzoate | Indium, NH₄Cl | Ethanol/Water, Reflux | Ethyl 4-aminobenzoate (B8803810) orgsyn.org |
| p-Aminophenylacetic acid | Ethanol, HCl | Reflux | Ethyl p-aminophenylacetate prepchem.com |
| p-Aminophenylacetic acid | Ethanol, Novozyme 435 | Toluene, Microwave irradiation or Conventional heating | Ethyl 2-(4-aminophenyl) acetate ingentaconnect.com |
Strategic Introduction of the Acetoacetylamino Group
The final and defining step in the synthesis of this compound is the introduction of the acetoacetyl group onto the amino function of the phenylacetate intermediate. This is achieved through an acetoacetylation reaction.
The acetoacetylation of aromatic amines is a well-established transformation in organic synthesis, primarily utilizing two key reagents: diketene (B1670635) and β-keto esters like ethyl acetoacetate (B1235776).
Using Diketene: Diketene is a highly reactive and efficient reagent for acetoacetylation. wikipedia.orgchempedia.info The reaction with primary aromatic amines is typically rapid and can be performed under mild conditions. google.com The process involves the nucleophilic attack of the amine on one of the carbonyl groups of the diketene molecule, leading to the opening of the four-membered ring and formation of the acetoacetamide (B46550) product. wikipedia.org The reaction is often carried out in an inert solvent such as benzene (B151609) or toluene. google.comorgsyn.org To control the reactivity and avoid polymerization of diketene, it is often added slowly to a solution of the amine at a controlled temperature. google.com This method is widely used industrially for producing acetoacetanilides, which are precursors to various dyes and pigments. wikipedia.org
Using Ethyl Acetoacetate: Ethyl acetoacetate can also serve as an acetoacetylating agent for aromatic amines. zenodo.orgnih.gov This reaction is a condensation process where the amine displaces the ethoxy group of the ester to form the amide. The reaction typically requires heating the amine with ethyl acetoacetate, often without a solvent or in a high-boiling solvent like toluene. zenodo.orggoogle.com The reaction can be slow and may require prolonged heating at reflux temperatures. google.com Catalysts can be employed to improve the reaction rate and yield.
| Reagent | General Conditions | Advantages | Disadvantages |
| Diketene | Inert solvent (e.g., benzene, toluene), controlled temperature | High reactivity, high yield, often requires milder conditions. wikipedia.orggoogle.com | Highly reactive and prone to polymerization; requires careful handling. google.com |
| Ethyl Acetoacetate | High temperature (reflux), often neat or in high-boiling solvent, may use catalyst | More stable and easier to handle than diketene. google.comchemicalbook.com | Lower reactivity, requires harsher conditions (prolonged heating), equilibrium reaction. zenodo.orggoogle.com |
The formation of the amide bond in the acetoacetylation reaction is a specific example of a broader class of reactions involving nucleophilic acyl substitution. youtube.comnumberanalytics.com The general mechanism involves the attack of a nucleophile (the amine) on an electrophilic carbonyl carbon. numberanalytics.com
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow because the amine, being a base, deprotonates the carboxylic acid to form a non-electrophilic carboxylate anion. youtube.com Therefore, the carbonyl group must be "activated". youtube.comnumberanalytics.com
When using Diketene: Diketene is an activated form of acetoacetic acid. The strain in its four-membered lactone ring makes it highly susceptible to nucleophilic attack. The mechanism involves the nucleophilic attack of the primary aromatic amine's nitrogen atom on the carbonyl carbon of the diketene. This leads to the cleavage of the acyl-oxygen bond and the opening of the ring, forming a zwitterionic tetrahedral intermediate. A subsequent proton transfer results in the stable acetoacetamide product.
When using Ethyl Acetoacetate: The reaction with an ester is a classic nucleophilic acyl substitution. The mechanism begins with the nucleophilic attack of the amine on the ester's carbonyl carbon. This forms a tetrahedral intermediate containing both the amino group and the original ethoxy group attached to the carbonyl carbon. youtube.com This intermediate is unstable and collapses by expelling the better leaving group. In this case, the ethoxide ion is a better leaving group than the amide anion. The departure of the ethoxide ion, followed by deprotonation by another amine molecule or the expelled ethoxide, yields the final amide product and ethanol. youtube.com This process is an equilibrium, and the reaction is often driven forward by removing the ethanol as it is formed.
Catalytic Approaches in the Synthesis of this compound
While the acetoacetylation of amines can proceed thermally, particularly with a reactive reagent like diketene, catalytic methods are often employed to enhance reaction rates, improve yields, and allow for milder reaction conditions. This is especially true for less reactive pairings, such as the reaction between an aromatic amine and ethyl acetoacetate.
Various catalysts have been explored for N-acylation and amidation reactions, which are directly applicable to this synthesis.
Acid Catalysis: Both Brønsted and Lewis acids can catalyze amidation reactions. Acetic acid has been reported as a simple and effective catalyst for the N-acylation of amines using esters as the acyl source. rsc.org Lewis acids like alumina (B75360) have been used to catalyze the acetylation of amines with acetonitrile (B52724), demonstrating their potential in activating carbonyl or nitrile groups towards nucleophilic attack. nih.gov For the reaction of ethyl acetoacetate with an amine, an acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine.
Base Catalysis: Bases can also promote the reaction. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a well-known hypernucleophilic catalyst for acylation reactions. A patented method for synthesizing acetoacetanilide (B1666496) involves heating ethyl acetoacetate and aniline (B41778) in toluene with a catalytic amount of DMAP. google.com
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites and sulfonated carbons, offer significant advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net Zeolites like HSZ-360 have been shown to promote the reaction between aromatic amines and ethyl acetoacetate. rsc.org Similarly, sulfonic acid (SO₃H) functionalized carbon catalysts have been effectively used for the acetylation of amines under solvent-free conditions. researchgate.net These solid acids provide active sites for the activation of the carbonyl group.
| Catalyst Type | Example(s) | Role in Reaction | Advantages |
| Brønsted Acid | Acetic Acid, p-Toluenesulfonic acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. rsc.orgnih.gov | Inexpensive, readily available. |
| Lewis Acid | Alumina (Al₂O₃), Metal Triflates | Coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack. nih.gov | Can be effective under mild conditions. |
| Base Catalyst | 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst, forming a highly reactive acylated intermediate. google.com | Highly efficient, even in small quantities. |
| Heterogeneous (Solid Acid) | Zeolites (e.g., HSZ-360), Sulfonated Carbon | Provides acidic sites on a solid support for catalysis. researchgate.netrsc.org | Easily separable, reusable, environmentally friendly. researchgate.net |
| Enzymatic | Lipases (e.g., Novozyme 435) | Catalyzes esterification of the precursor acid under mild conditions. ingentaconnect.com | High selectivity, mild conditions, environmentally benign. |
Enzymatic Esterification for Related Compounds
The synthesis of ester functionalities, such as the one present in this compound, can be achieved with high selectivity and under mild conditions using enzymatic catalysts. Lipases, in particular, have demonstrated significant utility in catalyzing esterification and transesterification reactions for the production of various esters, including acetoacetate derivatives.
One of the most prominent enzymes in this field is Candida antarctica lipase B (CALB), often used in an immobilized form (Novozym® 435). CALB has been successfully employed in the transesterification of various esters. omicsonline.org For instance, in the synthesis of ethyl acetoacetate, CALB can catalyze the reaction between acetylacetone (B45752) and ethyl acetate, serving as a green alternative to traditional Claisen condensation. omicsonline.org This enzymatic approach offers several advantages, including ambient reaction conditions, lower energy consumption, and improved selectivity, which minimizes the formation of by-products. omicsonline.org
Research into the enzymatic synthesis of various acetoacetate esters has shown that lipases can facilitate the reaction between a starting ester (like methyl acetoacetate) and an alcohol in a non-aqueous solvent to produce a new ester derivative. orientjchem.org The conditions are typically optimized to prevent enzyme-catalyzed hydrolysis of the ester. orientjchem.org The versatility of enzymes like CALB allows them to be used for a wide range of substrates, including the acylation of hydroxyl groups on complex molecules. orientjchem.org
The general procedure for such an enzymatic esterification involves incubating the alcohol and the acyl donor with the lipase in a suitable organic solvent. The reaction parameters that are often optimized include temperature, substrate molar ratio, and enzyme concentration to achieve high conversion yields. omicsonline.org For example, the synthesis of ethyl acetoacetate using CALB was optimized at 35°C with a 1:2 molar ratio of acetylacetone to ethyl acetate and a 7% enzyme concentration, achieving a 93.2% yield. omicsonline.org
Table 1: Optimized Conditions for Enzymatic Synthesis of Ethyl Acetoacetate omicsonline.org
| Parameter | Optimized Value |
| Enzyme | Candida antarctica lipase B (CALB) |
| Temperature | 35°C |
| pH | 7.2 |
| Substrate Molar Ratio (acetylacetone:ethyl acetate) | 1:2 |
| Enzyme Concentration | 7% w/w |
| Reaction Time | 4 hours |
| Yield | 93.2 ± 1.4% |
Metal-Catalyzed Cross-Coupling Reactions for Aryl Derivatives
The formation of the aryl-acetate bond in structures like this compound is often accomplished through metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of complex aromatic compounds. Palladium and nickel-based catalysts are among the most effective for these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for functionalizing aryl halides or triflates. For the synthesis of aryl acetate derivatives, a key step would involve the coupling of an aryl precursor with a component that provides the acetate moiety. For instance, palladium(0) catalysts with phosphine (B1218219) ligands can be used to couple aryl halides with various nucleophiles. researchgate.net The choice of ligand is crucial for the efficiency and selectivity of the reaction.
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed methods. Nickel catalysts can be particularly effective in coupling aryl bromides with aryl triflates. researchgate.net Multimetallic systems, combining both nickel and palladium, can offer selective reactivity, where one metal catalyst activates one coupling partner and the second metal activates the other. researchgate.net This approach allows for chemoselective cross-coupling of two different aryl electrophiles. researchgate.net The functional group tolerance of these methods is broad, accommodating esters, amines, and amides, which is relevant for the synthesis of the target molecule. researchgate.net
Table 2: Comparison of Metal Catalysts in Cross-Coupling Reactions
| Catalyst System | Typical Substrates | Key Advantages |
| Palladium(0) with Phosphine Ligands | Aryl Halides, Aryl Triflates, Boronic Acids | High efficiency, broad scope, well-established |
| Nickel(0) with Bipyridine Ligands | Aryl Bromides, Aryl Chlorides | Cost-effective, reactive towards less reactive halides |
| Multimetallic (Ni/Pd) | Aryl Bromides and Aryl Triflates | High selectivity for coupling different electrophiles |
Optimization of Reaction Conditions and Yields
For the N-acetoacetylation step, which forms the β-ketoamide linkage, studies on the synthesis of N-aryl acetoacetamides provide valuable insights. The reaction of an aniline derivative with an acetoacetate ester, such as ethyl acetoacetate, can be optimized by adjusting several parameters. researchgate.net Key variables include the molar ratio of the reactants, reaction time, and the choice of catalyst and solvent. researchgate.netresearchgate.net Research has shown that using an excess of ethyl acetoacetate can lead to improved yields and higher purity of the N-substituted acetoacetamide product. researchgate.net For example, in the synthesis of N-(4-methyl phenyl) acetoacetamide, the optimal ratio of 4-toluidine to ethyl acetoacetate was found to be 1:1.6. researchgate.net
The reaction temperature is another critical factor. For the acylation of aniline with acetic acid, an optimal temperature of 140°C was identified to achieve the best yield. researchgate.net In the synthesis of ethyl acetate itself, the optimal temperature for the esterification reaction is between 80-85°C. hillpublisher.com Microwave irradiation has also been shown to be a superior heating method compared to conventional heating, resulting in higher yields in significantly shorter reaction times (e.g., 3-7 minutes). researchgate.net
The choice of solvent can also influence the reaction outcome. While some N-acylation reactions can be performed under solvent-free conditions, others benefit from the use of solvents like acetonitrile or dichloromethane. researchgate.netorientjchem.org Catalyst-free conditions have also been developed for N-acylation, which simplifies the workup procedure. orientjchem.org
Table 3: Optimization Parameters for Synthesis of N-Aryl Acetoacetamides researchgate.net
| Parameter | Condition | Effect on Yield |
| Reactant Ratio | ||
| (Amine:Ethyl Acetoacetate) | Increasing excess of ethyl acetoacetate (e.g., 1:1.6) | Increased yield and purity |
| Heating Method | ||
| Conventional Heating | Longer reaction times (hours) | Lower yield compared to microwave |
| Microwave Irradiation | Shorter reaction times (minutes) | Higher yield and purity |
| Catalyst | ||
| Potassium tert-butoxide | Used in some protocols | Effective for promoting the reaction |
| Catalyst-free | Possible under certain conditions | Simplifies process, greener approach |
Sustainable Synthesis Protocols for this compound
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including amides and esters. Sustainable protocols aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
For the formation of the amide bond in the target molecule, several eco-friendly methods have been developed. One approach is the use of enzymatic catalysis, such as with CALB, which can facilitate direct amide synthesis from carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This method is efficient and often does not require intensive purification steps. nih.gov Another sustainable strategy involves catalyst- and solvent-free amidation of β-ketoesters with amines under microwave irradiation, which provides β-ketoamides in good to excellent yields. orientjchem.org This protocol avoids the use of any additional reagents, significantly reducing chemical waste. orientjchem.org
Electrochemical methods also present a green alternative for the synthesis of amides and their precursors. rsc.org These reactions use electrons as a "traceless" reagent, avoiding the need for chemical oxidants or reductants. rsc.org
For the acetoacetylation of anilines, greener methods have been developed that replace hazardous reagents like acetic anhydride (B1165640) with glacial acetic acid in the presence of zinc dust, which prevents oxidation during the reaction. ijirset.comscribd.com Solvent-free N-acylation reactions have also been reported, which further enhances the environmental friendliness of the process. orientjchem.org The use of water as a solvent in some N-acylation procedures also represents a significant green improvement. orientjchem.org
Table 4: Green Chemistry Approaches for Related Syntheses
| Synthetic Step | Green Alternative | Advantages | Reference |
| Amide Formation | Enzymatic amidation with CALB | Use of green solvents, high yields, simple purification | nih.gov |
| Amide Formation | Microwave-assisted, catalyst- and solvent-free reaction | No additional reagents, reduced waste, fast reaction | orientjchem.org |
| N-Acylation | Glacial acetic acid with zinc dust | Avoids hazardous acetic anhydride | ijirset.comscribd.com |
| N-Acylation | Solvent-free conditions | Reduced solvent waste | orientjchem.org |
| Esterification | Enzymatic catalysis | Mild conditions, high selectivity, lower energy use | omicsonline.org |
Spectroscopic and Analytical Characterization of Ethyl 4 Acetoacetylamino Phenyl Acetate
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the structural features of a molecule. The spectra are sensitive to bond vibrations, providing a molecular fingerprint.
Elucidation of Carbonyl and Amide Stretching Frequencies
The FT-IR and FT-Raman spectra of Ethyl [4-(acetoacetylamino)phenyl]acetate are characterized by the distinct stretching vibrations of its three carbonyl groups and the amide linkage. The acetoacetyl moiety contains a keto-carbonyl and an amide-carbonyl, while the ethyl acetate (B1210297) portion has an ester-carbonyl.
Ester C=O Stretch: The ester carbonyl group (C=O) is expected to exhibit a strong absorption band in the FT-IR spectrum, typically in the range of 1735-1750 cm⁻¹. This is a characteristic frequency for saturated aliphatic esters.
Keto C=O Stretch: The ketonic carbonyl within the acetoacetyl group will also produce a strong IR band, generally found between 1705-1725 cm⁻¹.
Amide I Band (C=O Stretch): The amide carbonyl stretching vibration, known as the Amide I band, is one of the most intense and useful bands in the vibrational spectra of amides. For secondary amides like this compound, this band is anticipated to appear in the region of 1660-1680 cm⁻¹ in the FT-IR spectrum. publish.csiro.auresearchgate.net Its position can be influenced by hydrogen bonding.
Amide II Band (N-H Bending and C-N Stretching): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is typically observed between 1510-1570 cm⁻¹ and is a characteristic feature of the amide linkage.
Amide III Band: This is a more complex vibrational mode involving C-N stretching and N-H bending, appearing in the 1240-1300 cm⁻¹ region.
In FT-Raman spectroscopy, the carbonyl stretching vibrations are also active, though their intensities can vary. Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information to FT-IR. sns.it
Table 1: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Ketone Carbonyl | C=O Stretch | 1705 - 1725 |
| Amide | Amide I (C=O Stretch) | 1660 - 1680 |
| Amide | Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 |
| Amide | N-H Stretch | 3200 - 3400 |
Analysis of Aromatic Ring Vibrations and Substitution Patterns
The phenyl ring in this compound gives rise to several characteristic vibrational bands. The substitution pattern on the ring significantly influences the positions and intensities of these bands.
C-H Stretching: The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a set of bands in the 1450-1600 cm⁻¹ range. For a para-substituted benzene (B151609) ring, two prominent bands are often seen around 1600 cm⁻¹ and 1500 cm⁻¹.
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in the 800-860 cm⁻¹ region of the FT-IR spectrum. researchgate.net This band is a reliable indicator of the para-substitution pattern in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound would display distinct signals for each set of chemically non-equivalent protons. Based on data from analogous structures like ethyl phenylacetate (B1230308) and acetanilide, the expected chemical shifts (δ) are as follows: chemicalbook.comuni-tuebingen.dechemicalbook.com
Ethyl Group (-CH₂CH₃): The ethyl ester group will show a triplet at approximately 1.2-1.3 ppm for the methyl protons (-CH₃) and a quartet at around 4.1-4.2 ppm for the methylene (B1212753) protons (-OCH₂-). The coupling between these two groups, with a typical coupling constant (J) of ~7 Hz, results in the triplet-quartet pattern. chemicalbook.com
Methylene (-CH₂-): The methylene protons of the phenylacetate moiety (-CH₂-Ar) are expected to appear as a singlet at approximately 3.5-3.6 ppm.
Acetoacetyl Group (-COCH₂COCH₃): The methyl protons (-COCH₃) of the acetoacetyl group would likely appear as a singlet around 2.1-2.3 ppm. The methylene protons (-COCH₂CO-) in this group would also be a singlet, expected in the region of 3.4-3.6 ppm.
Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the ester-bearing methylene group are expected around 7.1-7.3 ppm, while the protons ortho to the amide group are anticipated to be slightly more deshielded, appearing around 7.4-7.6 ppm.
Amide Proton (-NH-): The amide proton will present as a broad singlet, typically in the downfield region of 8.5-9.5 ppm. uni-tuebingen.de Its chemical shift can be highly dependent on solvent and concentration.
Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl -CH₃ | 1.2 - 1.3 | Triplet |
| Acetoacetyl -CH₃ | 2.1 - 2.3 | Singlet |
| Acetoacetyl -CH₂- | 3.4 - 3.6 | Singlet |
| Phenylacetate -CH₂- | 3.5 - 3.6 | Singlet |
| Ethyl -OCH₂- | 4.1 - 4.2 | Quartet |
| Aromatic Protons (ortho to -CH₂COOEt) | 7.1 - 7.3 | Doublet |
| Aromatic Protons (ortho to -NH) | 7.4 - 7.6 | Doublet |
| Amide -NH | 8.5 - 9.5 | Singlet (broad) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The expected chemical shifts for this compound, inferred from data for related compounds, are detailed below: publish.csiro.auchemicalbook.com
Ethyl Group: The methyl carbon (-CH₃) is expected at ~14 ppm, and the methylene carbon (-OCH₂-) at ~61 ppm.
Acetoacetyl Group: The methyl carbon (-COCH₃) should appear around 24-25 ppm, while the methylene carbon (-COCH₂CO-) would be found near 45-50 ppm. The ketonic carbonyl carbon is expected around 200-205 ppm, and the amide carbonyl carbon at approximately 168-170 ppm.
Phenylacetate Group: The methylene carbon (-CH₂-Ar) is anticipated around 41 ppm, and the ester carbonyl carbon should resonate at ~171-172 ppm.
Aromatic Carbons: The para-substituted ring will show four distinct signals. The carbon attached to the methylene group (C1) would be around 130-132 ppm. The two equivalent carbons ortho to this group (C2, C6) are expected at ~129-130 ppm. The two equivalent carbons meta to this group (C3, C5) should appear around 119-121 ppm. The carbon attached to the nitrogen atom (C4) is expected to be more downfield, in the region of 137-139 ppm. publish.csiro.auchegg.com
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Acetoacetyl -CH₃ | 24 - 25 |
| Phenylacetate -CH₂- | ~41 |
| Acetoacetyl -CH₂- | 45 - 50 |
| Ethyl -OCH₂- | ~61 |
| Aromatic C3, C5 | 119 - 121 |
| Aromatic C2, C6 | 129 - 130 |
| Aromatic C1 | 130 - 132 |
| Aromatic C4 | 137 - 139 |
| Amide C=O | 168 - 170 |
| Ester C=O | 171 - 172 |
| Ketone C=O | 200 - 205 |
Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the ethyl group's methyl triplet (~1.2 ppm) and methylene quartet (~4.1 ppm). It would also show correlations between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This experiment would definitively link the proton signals to their corresponding carbon signals listed in Tables 2 and 3. For example, it would show a correlation between the proton signal at ~4.1 ppm and the carbon signal at ~61 ppm, confirming the assignment of the ethyl -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular fragments. Key expected correlations include:
The ethyl -OCH₂- protons (~4.1 ppm) to the ester carbonyl carbon (~171 ppm).
The phenylacetate -CH₂- protons (~3.5 ppm) to the ester carbonyl carbon (~171 ppm) and the aromatic C1 carbon (~131 ppm).
The amide -NH proton (~9.0 ppm) to the aromatic C4 carbon (~138 ppm) and the amide carbonyl carbon (~169 ppm).
The aromatic protons to various carbons in the ring and adjacent functional groups, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This can provide information about the molecule's conformation. For instance, correlations might be observed between the amide proton and the nearby aromatic protons, or between the protons of the phenylacetate methylene group and the adjacent aromatic protons.
Through the systematic application of these spectroscopic techniques, the complete and unambiguous structural characterization of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS would be crucial for confirming its molecular weight and providing structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. For this compound (molecular formula: C₁₄H₁₇NO₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Illustrative HRMS Data Table
| Ion Type | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |
|---|---|---|---|---|
| [M+H]⁺ | 264.1230 | Data not available | Data not available | C₁₄H₁₈NO₄ |
| [M+Na]⁺ | 286.1049 | Data not available | Data not available | C₁₄H₁₇NNaO₄ |
Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. This technique would be used to assess the purity of a sample of this compound and to confirm its structure by analyzing the mass spectrum of the eluted compound. The retention time from the GC would serve as an indicator of purity, while the fragmentation pattern from the MS would provide a structural fingerprint.
Illustrative GC-MS Data Table
| Retention Time (min) | Proposed Fragment | m/z | Relative Intensity (%) |
|---|---|---|---|
| Data not available | [M]⁺ | 263 | Data not available |
| Data not available | [M - OCH₂CH₃]⁺ | 218 | Data not available |
| Data not available | [M - COCH₂COCH₃]⁺ | 178 | Data not available |
| Data not available | [CH₃CO]⁺ | 43 | Data not available |
Chromatographic Method Development for Purity and Quantification
Chromatographic methods are essential for separating components of a mixture, assessing purity, and quantifying the amount of a substance. For this compound, various chromatographic techniques would be employed for these purposes.
HPLC is a premier technique for the purity determination and quantification of non-volatile or thermally unstable compounds. A reversed-phase HPLC method would likely be developed for this compound, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Illustrative HPLC Method Parameters Table
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Retention Time | Data not available |
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, a GC method could be developed to assess its purity, provided the compound is sufficiently volatile and does not decompose at the temperatures used in the injector and column.
Illustrative GC Method Parameters Table
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) |
| Retention Time | Data not available |
Thin-layer chromatography is a simple, rapid, and inexpensive technique often used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The retention factor (Rf) value would be used to distinguish between the starting materials, intermediates, and the final product.
Illustrative TLC Parameters Table
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |
| Visualization | UV light (254 nm) or chemical staining |
| Rf of Product | Data not available |
Computational Chemistry and Theoretical Investigations of Ethyl 4 Acetoacetylamino Phenyl Acetate
Quantum Chemical Calculations and Molecular Structure Optimization
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level. These methods, particularly Density Functional Theory (DFT), have become indispensable tools in computational chemistry for predicting molecular geometries, energies, and other electronic properties with high accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to study acetoacetanilide (B1666496), providing insights into its structural and electronic properties.
In a typical DFT study of a molecule like acetoacetanilide, the first step is to perform a geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For acetoacetanilide, computational studies have determined its optimized geometry, including key bond lengths, bond angles, and dihedral angles. These theoretical calculations have been found to be in good agreement with experimental data obtained from X-ray crystallography.
For instance, studies on acetoacetanilide crystals have utilized DFT to understand their nonlinear optical (NLO) properties. The empirical formula for acetoacetanilide is C₁₀H₁₁NO₂, and it crystallizes in an orthorhombic system with the space group P2₁2₁2₁. aip.orgaip.org DFT calculations have been employed to determine the energies and potential of this molecule, correlating these with its observed properties. aip.org
Below is a representative table of optimized geometrical parameters that would be generated from a DFT calculation. Please note, this is an illustrative table based on typical DFT outputs for similar organic molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (keto) | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| N-H (amide) | ~1.01 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | O=C-C | ~121° |
| C-N-C | ~125° | |
| Dihedral Angle | Phenyl ring - Amide plane | Varies with conformation |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Ethyl [4-(acetoacetylamino)phenyl]acetate, with several rotatable single bonds, a multitude of conformations are possible.
A potential energy surface (PES) scan is a common computational technique used to explore the conformational landscape. nih.gov By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy landscape can be mapped out. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them.
For this compound, key dihedral angles for a PES scan would include the rotation around the C-N amide bond and the bonds connecting the ethyl acetate (B1210297) group to the phenyl ring. The results of such an analysis would identify the most stable conformer(s) of the molecule, which are crucial for understanding its reactivity and interactions.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide powerful tools to visualize and quantify various aspects of the electronic distribution.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the amide nitrogen, while the LUMO would be distributed over the electron-deficient carbonyl groups. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its potential to engage in chemical reactions. aimspress.com
| Molecular Orbital | Energy (eV) | Description |
| HOMO | (Calculated Value) | Electron-donating regions |
| LUMO | (Calculated Value) | Electron-accepting regions |
| Energy Gap (ΔE) | (Calculated Value) | Chemical Reactivity Indicator |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule.
Different colors on the MEP map represent different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electronegative atoms, making them susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, usually around hydrogen atoms, and are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen atoms and a positive potential (blue) around the amide N-H proton. This visual representation of the charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.govwikipedia.org It allows for the investigation of charge transfer and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net
The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. A larger E(2) value indicates a more significant interaction and greater electron delocalization, which contributes to the stability of the molecule.
In the case of this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent carbonyl group (n → π*), and the interactions between the phenyl ring π-system and the substituent groups. These interactions are fundamental to understanding the molecule's electronic stability and reactivity.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | (Calculated Value) | n → π |
| π (Phenyl) | π (C=O) | (Calculated Value) | π → π* |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like this compound. Density Functional Theory (DFT) is a prominent method used for such predictions. By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, it is possible to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.govresearchgate.net These theoretical predictions can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations can provide insights into the electronic environment of each nucleus. For this compound, the predicted chemical shifts would be compared to experimentally obtained values in a suitable solvent. Discrepancies between the theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions not fully accounted for in the gas-phase calculations.
Vibrational Spectroscopy (FT-IR): Theoretical calculations of vibrational frequencies can aid in the assignment of bands in the experimental FT-IR spectrum. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. For this compound, key vibrational modes would include the C=O stretching of the ester and amide groups, N-H bending, and aromatic C-H stretching.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. espublisher.com This method can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted electronic transitions would likely correspond to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups.
Table 1: Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |
| ¹H NMR (ppm) | ||
| Aromatic Protons | Calculated values | Observed range |
| Methylene (B1212753) Protons (CH₂) | Calculated values | Observed chemical shift |
| Methyl Protons (CH₃) | Calculated values | Observed chemical shift |
| ¹³C NMR (ppm) | ||
| Carbonyl Carbons (C=O) | Calculated values | Observed chemical shifts |
| Aromatic Carbons | Calculated values | Observed range |
| FT-IR (cm⁻¹) | ||
| N-H Stretch | Calculated frequency | Observed frequency |
| C=O Stretch (Amide) | Calculated frequency | Observed frequency |
| C=O Stretch (Ester) | Calculated frequency | Observed frequency |
| UV-Vis (nm) | ||
| λmax | Calculated wavelength | Observed wavelength |
Note: The "Predicted Value" column would be populated with data from specific computational studies. As no direct computational studies for this exact molecule were found, this table serves as a template for how such a comparison would be presented.
In Silico Investigations of Chemical Reactivity
In silico methods are instrumental in understanding the chemical reactivity of molecules by analyzing their electronic structure. Key parameters derived from computational calculations, such as Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP), provide a theoretical framework for predicting reaction pathways and sites of reactivity.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl groups and the aromatic ring.
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red regions on the MEP map indicate areas of high electron density (nucleophilic) and are prone to electrophilic attack, while blue regions represent areas of low electron density (electrophilic) and are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential, making them likely sites for interaction with electrophiles.
Table 2: Calculated Reactivity Descriptors for this compound
| Reactivity Descriptor | Predicted Value (eV) |
| HOMO Energy | Calculated value |
| LUMO Energy | Calculated value |
| HOMO-LUMO Gap (ΔE) | Calculated value |
| Ionization Potential (I) | Calculated value |
| Electron Affinity (A) | Calculated value |
| Electronegativity (χ) | Calculated value |
| Chemical Hardness (η) | Calculated value |
| Global Electrophilicity Index (ω) | Calculated value |
Note: The values in this table are placeholders and would be derived from specific DFT calculations on this compound. These descriptors provide a quantitative measure of the molecule's reactivity.
Reactivity and Derivatization Chemistry of Ethyl 4 Acetoacetylamino Phenyl Acetate
Reactions at the Acetoacetyl Moiety
The acetoacetyl group, a β-dicarbonyl system, is the most reactive part of the molecule. Its chemistry is characterized by keto-enol tautomerism, the acidity of the central methylene (B1212753) group, and its propensity to undergo cyclization reactions.
Exploration of Keto-Enol Tautomerism and its Influence on Reactivity
Like other β-dicarbonyl compounds, the acetoacetyl moiety of Ethyl [4-(acetoacetylamino)phenyl]acetate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. chemistrylearner.comquora.com This equilibrium is a fundamental characteristic that significantly influences the molecule's reactivity. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and conjugation of the C=C double bond with the carbonyl group. masterorganicchemistry.com
The position of this equilibrium is highly sensitive to the solvent. masterorganicchemistry.com In non-polar, aprotic solvents, the enol form is favored as the intramolecular hydrogen bond is not disrupted by solvent interactions. masterorganicchemistry.com Conversely, in polar, protic solvents like water, the keto form predominates because the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol. masterorganicchemistry.com The presence of the bulky [4-(ethoxycarbonylmethyl)phenyl]amino substituent may also exert steric and electronic effects on the keto-enol equilibrium, though the fundamental principles remain the same. acs.orgunirioja.esresearchgate.net The enol tautomer is a key intermediate for electrophilic substitution reactions at the α-carbon.

Table 1: Influence of Solvent on Keto-Enol Equilibrium of a Model β-Ketoester (Ethyl Acetoacetate)
| Solvent | % Enol Form | % Keto Form |
|---|---|---|
| Gas Phase | ~92% | ~8% |
| Carbon Tetrachloride (CCl4) | ~49% | ~51% |
| Water (D2O) | <2% | >98% |
Cyclization Reactions Leading to Heterocyclic Systems (e.g., pyrazoles, pyridines)
The 1,3-dicarbonyl functionality of the acetoacetyl group serves as a powerful building block for the synthesis of various heterocyclic compounds.
Pyrazole (B372694) Synthesis: One of the most classic reactions is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. chemhelpasap.comdrugfuture.combeilstein-journals.orgresearchgate.net Reacting this compound with hydrazine or substituted hydrazines (e.g., phenylhydrazine) would lead to the formation of a pyrazolone (B3327878) ring. The reaction proceeds through initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, with subsequent elimination of ethanol (B145695).
Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis offers a route to dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines. wikipedia.orgfiveable.mescribd.comorganic-chemistry.orgchemtube3d.com This multi-component reaction typically involves the condensation of a β-ketoester (two equivalents), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com In the context of this compound, it could react with an aldehyde and ammonia to form a highly substituted pyridine ring, further functionalized with the [4-(ethoxycarbonylmethyl)phenyl]amino group.
Table 2: Examples of Heterocyclic Synthesis from β-Ketoesters
| Target Heterocycle | Reaction Name | Key Reagents |
|---|---|---|
| Pyrazole (Pyrazolone) | Knorr Synthesis | Hydrazine or Substituted Hydrazine |
| Pyridine (Dihydropyridine) | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate |
Reactions at the Active Methylene Group
The methylene group (–CH₂–) positioned between the two carbonyls is termed an "active methylene group". The protons on this carbon are significantly acidic (pKa ≈ 11 in ethyl acetoacetate) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This acidity allows for a range of C-C bond-forming reactions.
Alkylation: In the presence of a base (e.g., sodium ethoxide), the active methylene group is deprotonated to form a nucleophilic enolate. This enolate can readily react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. youtube.comorganic-chemistry.orgsemanticscholar.orgresearchgate.net This reaction can be repeated to introduce a second alkyl group.
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes or ketones. acs.orgresearchgate.netwikipedia.org Catalyzed by a weak base (e.g., piperidine or an amine), the reaction involves a nucleophilic addition of the enolate to the carbonyl partner, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org
Table 3: Representative Reactions at the Active Methylene Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | α-Alkyl substituted derivative |
| Knoevenagel Condensation | Aldehyde/Ketone (R'COR''), Base catalyst | α,β-Unsaturated dicarbonyl compound |
Transformations at the Ethyl Ester Functional Group
The ethyl ester group at the other end of the molecule offers further opportunities for derivatization, although it is generally less reactive than the acetoacetyl moiety.
Transesterification and Amidation Reactions
Transesterification: The ethyl ester can be converted into a different ester by heating it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This equilibrium-driven process, known as transesterification, involves the exchange of the alkoxy group. masterorganicchemistry.comjocpr.com For example, reacting this compound with benzyl (B1604629) alcohol would yield the corresponding benzyl ester.
Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. nih.govnih.govmdpi.commdpi.comchemrxiv.org This reaction, often requiring heat, involves nucleophilic acyl substitution where the amine displaces the ethoxide leaving group. This provides a route to a wide array of amide derivatives, potentially altering the molecule's physical and biological properties.
Reduction to Corresponding Alcohols
The ethyl ester functional group can be reduced to a primary alcohol. The choice of reducing agent is crucial, especially given the presence of the ketone in the acetoacetyl moiety.
Strong Hydride Reagents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ethyl ester to a primary alcohol. harvard.edulibretexts.orgfiveable.meyoutube.com However, LiAlH₄ will also readily reduce the ketone group to a secondary alcohol. Therefore, its use would result in the formation of a diol.
Selective Reduction: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used to selectively reduce ketones and aldehydes in the presence of esters. libretexts.orgresearchgate.net Conversely, reagents like borane (BH₃) can sometimes be used to selectively reduce carboxylic acids and esters in the presence of other carbonyls, though selectivity can be challenging. harvard.edureddit.com Achieving selective reduction of only the ester group in this compound would require careful selection of reagents and reaction conditions to avoid concomitant reduction of the ketone. researchgate.netrsc.orgacs.org
Table 4: Reduction of Carbonyl Groups in this compound
| Reducing Agent | Ester Group Reactivity | Ketone Group Reactivity | Expected Major Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reduced to Primary Alcohol | Reduced to Secondary Alcohol | Diol |
| Sodium Borohydride (NaBH₄) | Generally Unreactive | Reduced to Secondary Alcohol | Hydroxy-ester |
Reactions Involving the Phenyl Ring and Amide Linkage
The reactivity of this compound is characterized by the interplay of its constituent functional groups: the activated phenyl ring, the secondary amide linkage, the active methylene group of the acetoacetyl moiety, and the ester group. This section focuses specifically on the chemical transformations that can be effected at the phenyl ring and the amide bond.
Aromatic Substitution Reactions
The phenyl ring of this compound is substituted with an acetoacetylamino group and an ethyl acetate group in a para relationship. The acetoacetylamino group is the primary director of electrophilic aromatic substitution reactions. Similar to the simpler acetamido group, the acetoacetylamino substituent is an ortho, para-directing group. quora.comstackexchange.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, thereby activating the ortho and para positions towards electrophilic attack. However, this activating effect is significantly attenuated compared to a free amino group because the lone pair also participates in resonance with the adjacent carbonyl group of the acetoacetyl moiety. quora.comreddit.com This resonance pulls electron density away from the nitrogen, reducing its ability to donate to the phenyl ring. reddit.com Consequently, the acetoacetylamino group is considered a moderately activating group, and reactions often require more forcing conditions than those used for aniline (B41778).
Given that the para position is already occupied by the ethyl acetate group, electrophilic substitution is expected to occur predominantly at the positions ortho to the acetoacetylamino group (i.e., positions 3 and 5 of the phenyl ring).
Diazo Coupling Reactions:
A significant reaction involving the phenyl ring of N-aryl acetoacetamides is the coupling with diazonium salts to form azo compounds. These reactions are crucial in the synthesis of azo dyes and pigments. In this context, this compound can act as a coupling component. The electron-rich phenyl ring is attacked by the electrophilic diazonium ion, typically at the position ortho to the activating acetoacetylamino group.
The general scheme for this reaction is as follows:
Ar-N₂⁺ + H-Ar'-NHCOCH₂COCH₃ → Ar-N=N-Ar'-NHCOCH₂COCH₃ + H⁺
Where Ar-N₂⁺ is the diazonium salt and H-Ar'-NHCOCH₂COCH₃ represents the coupling component, this compound. The reaction is typically carried out in a cooled, slightly acidic to neutral solution. plantarchives.org The resulting products are highly colored azo compounds, with the specific color depending on the nature of the 'Ar' group from the diazonium salt.
| Reaction Type | Typical Reagents | Expected Major Product | Notes |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, Acetic Acid | Ethyl [4-(acetoacetylamino)-3,5-dibromophenyl]acetate | The acetoacetylamino group directs ortho. Due to activation, di-substitution is possible. |
| Nitration | HNO₃, H₂SO₄ (controlled conditions) | Ethyl [4-(acetoacetylamino)-3-nitrophenyl]acetate | Careful control of temperature and reagent concentration is needed to prevent over-nitration and side reactions. |
| Sulfonation | Fuming H₂SO₄ | Ethyl [4-(acetoacetylamino)-3-sulfophenyl]acetate | The reaction is typically reversible and may require elevated temperatures. |
| Diazo Coupling | Ar-N₂⁺Cl⁻ | Ethyl [4-(acetoacetylamino)-3-(arylazo)phenyl]acetate | Forms the basis for many yellow to orange azo dyes and pigments. The substitution occurs ortho to the amide group. |
Modification and Cleavage of the Amide Bond
The amide linkage in this compound is stable under neutral conditions but can be cleaved through hydrolysis under acidic or basic conditions. researchgate.net This reaction breaks the bond between the nitrogen atom and the acetoacetyl carbonyl carbon.
Acid-Catalyzed Hydrolysis:
Under strong acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the amide bond can be hydrolyzed. The reaction proceeds via protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are the ethyl ester of 4-aminophenylacetic acid (or its corresponding ammonium salt) and acetoacetic acid. Acetoacetic acid is unstable and readily undergoes decarboxylation to produce acetone and carbon dioxide, especially when heated.
Base-Catalyzed Hydrolysis:
Saponification using a strong base, such as aqueous sodium hydroxide, followed by heating, can also effect the cleavage of the amide bond. researchgate.net This reaction involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. The initial products are the salt of the carboxylic acid (sodium 4-(carboxymethyl)aniline) and the enolate of acetoacetate (B1235776), assuming the ester is also hydrolyzed under these conditions. Subsequent acidification would yield 4-aminophenylacetic acid and the decomposition products of acetoacetic acid. Vigorous conditions are often required for the hydrolysis of N-aryl amides. researchgate.net
| Reaction Type | Typical Reagents | Primary Products | Notes |
|---|---|---|---|
| Acid Hydrolysis | Aq. HCl or H₂SO₄, heat | Ethyl [4-aminophenyl]acetate hydrochloride; Acetoacetic acid (decomposes to acetone + CO₂) | The ester group may also be hydrolyzed depending on the reaction duration and conditions. |
| Alkaline Hydrolysis | Aq. NaOH or KOH, heat | Sodium salt of 4-aminophenylacetic acid; Sodium salt of acetoacetic acid | Both the amide and the ester linkages are typically hydrolyzed under these conditions. Acidic workup is required to obtain the free acid. |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Ethyl [4-(acetoacetylamino)-3,5-dibromophenyl]acetate |
| Ethyl [4-(acetoacetylamino)-3-nitrophenyl]acetate |
| Ethyl [4-(acetoacetylamino)-3-sulfophenyl]acetate |
| Ethyl [4-(acetoacetylamino)-3-(arylazo)phenyl]acetate |
| Ethyl [4-aminophenyl]acetate hydrochloride |
| Acetoacetic acid |
| Acetone |
| Carbon dioxide |
| Sodium salt of 4-aminophenylacetic acid |
| Sodium salt of acetoacetic acid |
| 4-aminophenylacetic acid |
Advanced Applications in Materials Science and Chemical Synthesis
Role as a Building Block in Complex Chemical Synthesis
The chemical structure of Ethyl [4-(acetoacetylamino)phenyl]acetate, specifically its β-keto-ester functionality, makes it an important building block for the synthesis of complex heterocyclic compounds. One of the most notable reactions where this functionality is exploited is the Japp-Klingemann reaction. wikipedia.orgorganicreactions.org This reaction is a classical method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts. wikipedia.org
The reaction mechanism begins with the deprotonation of the active methylene (B1212753) group in the acetoacetyl moiety of this compound to form an enolate. This enolate then acts as a nucleophile, attacking an aryl diazonium salt to form an azo compound. wikipedia.orgslideshare.net Under the reaction conditions, this intermediate is often unstable and undergoes hydrolysis and decarboxylation or deacylation to yield a stable hydrazone. organicreactions.orgresearchgate.net
Table 1: Key Steps in the Japp-Klingemann Reaction
| Step | Description | Reactant/Intermediate |
| 1 | Deprotonation | β-keto-ester (e.g., this compound) |
| 2 | Nucleophilic Addition | Enolate anion attacks diazonium salt |
| 3 | Formation of Azo Intermediate | Azo compound is formed |
| 4 | Hydrolysis & Rearrangement | The intermediate hydrolyzes and rearranges, typically losing the acetyl or ester group |
| 5 | Product Formation | A stable hydrazone is produced |
The resulting hydrazones are highly valuable intermediates. For instance, they can be cyclized under acidic conditions via the Fischer indole (B1671886) synthesis to produce complex indole derivatives, which are core structures in many pharmaceuticals and biologically active compounds. wikipedia.org They can also be used to synthesize pyrazole (B372694) derivatives, another important class of heterocyclic compounds. wikipedia.org
Exploration in Functional Polymer Design
The acetoacetyl group in this compound provides significant versatility for the design of functional polymers. eastman.com By incorporating this moiety into polymer chains, either as a co-monomer or through post-polymerization modification, materials with tailored properties and functionalities can be created. The primary value of the acetoacetyl group in polymer chemistry lies in its dual reactive sites: the active methylene group and the ketone carbonyl group, which allow for a variety of crosslinking reactions. eastman.com
Polymers with pendant acetoacetyl groups can be crosslinked through several mechanisms:
Reaction with Amines: The acetoacetyl group readily reacts with primary or secondary amines to form stable enamines. This reaction is utilized to create crosslinked polymer networks.
Michael Addition: The active methylene group can participate in Michael addition reactions with activated alkenes, such as acrylates. This reaction is often catalyzed by a strong base and can be used to form robust crosslinked films, for example in coating applications. google.com
Chelation with Metals: The 1,3-dicarbonyl structure can chelate with various metal ions, introducing metal complexes into the polymer structure, which can influence the material's optical, thermal, and mechanical properties. eastman.com
These crosslinking capabilities are exploited in the formulation of thermoset coatings, where acetoacetyl-functional polymers can be cured using conventional crosslinkers like melamines and isocyanates, as well as through more novel ambient temperature curing mechanisms. eastman.com The incorporation of the acetoacetyl group has been shown to influence polymer properties such as reducing solution viscosity and lowering the glass transition temperature (Tg). eastman.com
Application in the Development of Self-Healing Materials Systems
The development of self-healing materials, which can autonomously repair damage, is a significant goal in materials science. Intrinsic self-healing polymers achieve this through the incorporation of reversible chemical bonds into their network structure. researchgate.netmdpi.com The chemistry of the acetoacetyl group is highly relevant to this field, particularly through the formation of dynamic covalent bonds (DCBs). nih.gov
Recent research has explored the transamidation of amides formed from acetoacetyl groups as a dynamic covalent chemistry for creating Covalent Adaptable Networks (CANs). nih.govacs.org These networks are malleable and can be reprocessed or recycled. The reversible nature of the bonds allows the material to respond to a stimulus, such as heat, to break and reform bonds, enabling the healing of cracks and scratches. mdpi.comaps.orgyoutube.com
When a polymer network is crosslinked using the acetoacetylamino functionality, the resulting amide linkages can undergo exchange reactions. This dynamic behavior, governed by a "proton-switch" mechanism, allows the polymer network to rearrange its structure, dissipate stress, and repair damage. nih.gov Materials incorporating these dynamic acetoacetyl-formed amide linkages have demonstrated malleability and recyclability without significant degradation of mechanical properties after multiple cycles. nih.govacs.org This positions this compound as a potential key ingredient in the design of the next generation of durable, self-healing polymers.
Utilization as a Precursor for Specialty Chemicals
This compound serves as a valuable precursor for the synthesis of various specialty chemicals, most notably pigments and pharmaceutical intermediates.
In the pigment industry, molecules containing an acetoacetanilide-like structure are crucial intermediates for producing a class of organic pigments known as arylide yellows or azo pigments. The synthesis involves a chemical process called azo coupling. In this reaction, the active methylene group of the acetoacetyl moiety in this compound (the coupling component) reacts with a diazonium salt. This reaction forms a highly conjugated azo compound (-N=N-), which is intensely colored.
Table 2: General Synthesis of Azo Dyes
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Application |
| Aryl Diazonium Salt | Coupling Component (e.g., this compound) | Azo Coupling | Azo Compound | Dyes and Pigments |
The specific shade and properties of the resulting pigment can be tuned by modifying the chemical structures of both the diazonium salt and the coupling component. The use of precursors like this compound allows for the creation of pigments with good lightfastness and stability, suitable for use in paints, inks, and plastics.
Furthermore, the structural motifs present in this compound make it a useful intermediate in the pharmaceutical industry. bahteraadijaya.com The ability to use this compound to build more complex heterocyclic structures, as discussed in section 6.1, is a key reason for its utility in medicinal chemistry.
Investigation of Biochemical Interactions in Vitro Studies
Enzymatic Transformations Involving Related Acetate (B1210297) Esters
While direct enzymatic studies on Ethyl [4-(acetoacetylamino)phenyl]acetate are not extensively documented, the enzymatic transformation of structurally related β-keto esters and phenylacetate (B1230308) derivatives has been a subject of considerable research. Enzymes such as lipases and esterases are well-known for their ability to catalyze the hydrolysis and transesterification of a wide array of esters under mild conditions. google.comgoogle.com
Lipase-catalyzed transesterification is a common method for the synthesis of various β-keto esters. google.comgoogle.com For instance, studies have demonstrated the efficacy of enzymes like Novozym 435 (Candida antarctica lipase (B570770) B) in catalyzing the transesterification of ethyl acetoacetate (B1235776) with different alcohols. rsc.org This suggests that the ethyl ester moiety of this compound could be susceptible to similar enzymatic modification, potentially leading to the formation of different alkyl esters in the presence of other alcohols and a suitable biocatalyst.
Furthermore, carboxylesterases have been identified that specifically hydrolyze acetoacetate esters. For example, p-nitrobenzyl esterase (PnbA) from Bacillus subtilis has been shown to hydrolyze ethyl acetoacetate. nih.gov This enzymatic activity on the acetoacetate portion of the molecule indicates that this compound could potentially be cleaved by similar hydrolases, yielding acetoacetate and ethyl 4-aminophenylacetate.
The phenylacetate portion of the molecule also suggests a susceptibility to enzymatic action. Phenylacetate metabolism is a known biochemical pathway where phenylacetate is converted to phenylacetyl-CoA by acyl-coenzyme A synthetases. smpdb.cadntb.gov.ua While the amino and acetoacetyl substituents on the phenyl ring of this compound would influence enzyme recognition and activity, the potential for enzymatic transformation of the phenylacetate core remains a plausible area of biochemical interaction.
A summary of relevant enzymes and their potential transformations on related acetate esters is presented in the table below.
| Enzyme Class | Specific Enzyme Example | Substrate Class | Potential Transformation on this compound Moiety |
| Lipase | Novozym 435 (Candida antarctica lipase B) | β-Keto Esters | Transesterification of the ethyl ester |
| Carboxylesterase | p-Nitrobenzyl esterase (Bacillus subtilis) | Acetoacetate Esters | Hydrolysis of the ethyl ester |
| Acyl-CoA Synthetase | Phenylacetate-CoA ligase | Phenylacetates | Activation of the acetate group to a CoA thioester |
Exploration of Molecular Recognition with Model Biochemical Systems
The structure of this compound features several functional groups that can participate in molecular recognition events with biological macromolecules. nih.govuu.senih.gov The acetoacetylamino group, in particular, possesses both hydrogen bond donors (the amide N-H) and acceptors (the two carbonyl oxygens), as well as the potential for keto-enol tautomerism, which can influence its interaction profile.
The amide bond is a fundamental motif in protein structure and its interactions are well-characterized. nih.gov The amide N-H of this compound can act as a hydrogen bond donor, while the adjacent carbonyl oxygen can act as an acceptor. These interactions are crucial in the formation of secondary structures in proteins and can be expected to play a significant role in the binding of this compound to protein active sites or recognition domains. choudharylab.com
The β-dicarbonyl system of the acetoacetyl group is known to form strong non-covalent interactions. acs.org This moiety can participate in hydrogen bonding and, in its enolate form, can act as a bidentate ligand, chelating metal ions that may be present in the active sites of metalloenzymes. The ability of 1,3-dicarbonyl compounds to be deprotonated to form a resonance-stabilized enolate anion makes them effective nucleophiles and ligands. acs.org
| Functional Group | Potential Non-Covalent Interaction | Interacting Biomolecular Partner (Example) |
| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen of a peptide backbone, acidic amino acid side chains (Asp, Glu) |
| Amide C=O | Hydrogen Bond Acceptor | Amide N-H of a peptide backbone, basic amino acid side chains (Lys, Arg) |
| Acetoacetyl C=O | Hydrogen Bond Acceptor, Metal Chelation (as enolate) | Hydrogen bond donors, Metal ions (e.g., Zn²⁺, Mg²⁺) |
| Phenyl Ring | π-π Stacking, C–H···π Interactions | Aromatic amino acid side chains (Phe, Tyr, Trp) |
Potential as a Substrate or Ligand for Biochemical Probes (excluding therapeutic applications)
The chemical features of this compound suggest its potential utility as a substrate or ligand for the development of biochemical probes. The reactivity of the β-dicarbonyl moiety is a key aspect in this regard. As mentioned, the ability of the acetoacetyl group to chelate metal ions could be exploited in the design of probes for detecting or quantifying certain metal ions in biological samples.
The dicarbonyl functionality can also serve as a reactive handle for covalent modification. For instance, it could potentially react with specific amino acid side chains, such as the amino group of lysine, to form Schiff bases, or with the thiol group of cysteine. This reactivity could be harnessed to design activity-based probes where the compound covalently labels the active site of a target enzyme.
| Potential Application as a Probe Component | Relevant Chemical Feature | Principle of Action |
| Metal Ion Sensor | β-Dicarbonyl (Acetoacetyl) Moiety | Chelation of a target metal ion leading to a detectable signal change (e.g., fluorescence or absorbance). |
| Covalent Enzyme Inhibitor/Label | β-Dicarbonyl (Acetoacetyl) Moiety | Covalent bond formation with a nucleophilic amino acid residue in an enzyme's active site. |
| Scaffold for Reporter Group Attachment | Phenyl Ring | Chemical modification to attach a fluorophore, biotin, or other tag for detection and quantification. |
Future Research Directions and Academic Impact
Development of Chemo- and Regioselective Synthesis Strategies
The complex structure of ethyl [4-(acetoacetylamino)phenyl]acetate offers several reactive sites, making chemo- and regioselectivity a critical challenge in its derivatization. Future research will focus on developing synthetic methodologies that allow for precise control over which functional group reacts. The active methylene (B1212753) group of the β-ketoester is particularly reactive and can participate in a variety of carbon-carbon bond-forming reactions.
Key multicomponent reactions (MCRs) where β-ketoesters like this compound are pivotal starting materials include the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction. wikipedia.orgwikipedia.orgorganic-chemistry.orgtaylorandfrancis.com In the Hantzsch synthesis , the compound could react with an aldehyde and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form dihydropyridine (B1217469) derivatives. wikipedia.orgchemeurope.com The challenge lies in controlling the reaction to favor the desired product, as multiple condensation pathways are possible. wikipedia.org Similarly, in the Biginelli reaction , it can condense with an aldehyde and urea (B33335) or thiourea (B124793) to create 3,4-dihydropyrimidin-2(1H)-ones, which are of significant interest in medicinal chemistry. wikipedia.orgtaylorandfrancis.com
Another important reaction is the Japp-Klingemann reaction , which can be used to synthesize hydrazones from β-ketoesters and aryl diazonium salts. wikipedia.orgresearchgate.net This reaction involves the cleavage of the acetyl group, demonstrating a specific type of chemoselectivity. researchgate.net The resulting hydrazones are valuable intermediates for synthesizing heterocyclic compounds like indoles via the Fischer indole (B1671886) synthesis. wikipedia.org
Future strategies will likely involve the use of advanced catalytic systems, including organocatalysts and metal catalysts, to direct the reaction to a specific site. The development of protecting group strategies will also be crucial to temporarily block certain reactive sites while others are modified.
Table 1: Selective Synthesis Strategies for β-Ketoester Derivatives
| Reaction Name | Reactants | Product Class | Selective Feature |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate (B1210297) | Dihydropyridines/Pyridines | Forms a heterocyclic ring using the active methylene and one carbonyl group. wikipedia.orgorganic-chemistry.org |
| Biginelli Reaction | Aryl Aldehyde, Urea/Thiourea | Dihydropyrimidinones | A one-pot cyclocondensation involving the entire β-ketoester moiety. wikipedia.orgtaylorandfrancis.com |
| Japp-Klingemann Reaction | Aryl Diazonium Salt | Hydrazones | Coupling at the active methylene group followed by cleavage of the acetyl group. wikipedia.orgresearchgate.net |
Integration of High-Throughput Screening in Derivatization
High-throughput screening (HTS) is a powerful methodology that can dramatically accelerate the discovery of new derivatives of this compound with desired properties. nih.govewadirect.com By combining automated robotics, miniaturized assays, and rapid data analysis, HTS allows for the synthesis and evaluation of large libraries of compounds in a short period. nih.govyoutube.com
For derivatization, an HTS workflow would involve reacting the parent compound with a diverse set of building blocks in microtiter plates. Each well would contain a unique combination of reagents, leading to a library of novel derivatives. The key to this approach is the ability to perform a massive number of parallel reactions and then rapidly screen the resulting products for a specific activity or property. researchgate.net
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are integral to HTS for rapid characterization and purity assessment of the synthesized compounds. nih.govnih.gov The integration of HTS with derivatization strategies can fast-track the identification of lead compounds in drug discovery or materials with specific functional properties. ewadirect.comyoutube.com
Table 2: High-Throughput Screening Workflow for Derivatization
| Step | Description | Key Technologies |
| 1. Compound Management | Precise dispensing of the parent compound and various reactants into microtiter plates. | Automated liquid handlers, acoustic dispensing. youtube.com |
| 2. Parallel Synthesis | Execution of multiple, distinct chemical reactions simultaneously under controlled conditions. | Robotic platforms, microreactors. |
| 3. Assay and Screening | Rapid evaluation of the synthesized derivatives for a target property (e.g., biological activity, material characteristic). | Plate readers, cell-based assays, mass spectrometry. researchgate.net |
| 4. Data Analysis | Processing large datasets to identify "hits" – compounds with the desired activity or property. | Specialized software, data analysis algorithms. youtube.com |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The this compound molecule can undergo several dynamic processes, most notably keto-enol tautomerism within the acetoacetyl moiety. Advanced spectroscopic techniques are essential for characterizing these equilibria and any conformational dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these processes. While standard 1H and 13C NMR provide a time-averaged picture of the molecule, more advanced techniques can offer deeper insights. Variable-temperature (VT) NMR, for example, can be used to study the thermodynamics of the tautomeric equilibrium by observing changes in the chemical shifts and signal intensities of the keto and enol forms at different temperatures.
Two-dimensional (2D) NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can help establish the spatial structures of different conformers. dntb.gov.ua The number, shape, and position of NMR spectral lines are highly dependent on these dynamic processes, which can sometimes complicate routine identification but also provide a wealth of information about the molecule's behavior in solution. dntb.gov.ua
Other techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can also be employed. The distinct vibrational frequencies of the C=O groups in the keto form and the C=C and O-H groups in the enol form can be used to quantify the relative amounts of each tautomer. researchgate.net Time-resolved spectroscopic methods could further be used to study the kinetics of tautomerization or other fast intramolecular processes.
Table 3: Spectroscopic Techniques for Analyzing Dynamic Processes
| Technique | Information Provided | Application to Target Compound |
| Variable-Temperature (VT) NMR | Thermodynamic parameters (ΔH, ΔS) of conformational or tautomeric equilibria. | Quantifying the keto-enol tautomeric equilibrium. |
| 2D NMR (e.g., ROESY, EXSY) | Spatial proximity of atoms, chemical exchange rates between different states. dntb.gov.ua | Determining the 3D structure of conformers and kinetics of their interconversion. |
| FT-IR/Raman Spectroscopy | Identification of functional groups and quantification of tautomers based on vibrational bands. researchgate.net | Monitoring the C=O (keto) and C=C/O-H (enol) stretching frequencies. |
Leveraging Machine Learning for Predictive Chemistry in this Compound Class
Machine learning (ML) is emerging as a transformative tool in chemistry, capable of predicting reaction outcomes, molecular properties, and even proposing new synthetic routes. rsc.orgyoutube.com For a compound class built around the this compound scaffold, ML models could significantly accelerate research and development.
By training algorithms on large datasets of known reactions involving β-ketoesters and related compounds, ML models can learn the complex relationships between reactants, catalysts, solvents, and the resulting products. rsc.org These models can then predict the yield and selectivity of new, untested reactions, allowing chemists to prioritize experiments that are most likely to succeed. This approach can save considerable time and resources compared to traditional trial-and-error methods.
Furthermore, ML can be used for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies. By analyzing a library of derivatives and their measured properties (e.g., biological activity, material strength), an ML model can identify the key structural features that govern these properties. This predictive power enables the in silico design of new derivatives with enhanced performance characteristics before they are ever synthesized in the lab. nih.govresearchgate.net The development of Δ²-learning models, which predict corrections to lower-level quantum chemistry calculations, offers a path to achieving high accuracy in predicting reaction properties at a low computational cost. rsc.org
Table 4: Applications of Machine Learning in Chemistry
| ML Application | Description | Potential Impact on Compound Class |
| Reaction Outcome Prediction | Predicts the products, yields, and selectivity of a chemical reaction. youtube.com | Guides the choice of optimal conditions for derivatization, improving efficiency. |
| Property Prediction (QSAR/QSPR) | Models the relationship between molecular structure and a specific property (e.g., toxicity, reactivity). nih.govresearchgate.net | Enables virtual screening and rational design of new derivatives with desired properties. |
| Retrosynthesis | Proposes a synthetic pathway for a target molecule by working backward from the product. | Suggests novel and efficient ways to synthesize complex derivatives. |
| Accelerated Quantum Mechanics | Uses ML to refine and accelerate computationally expensive quantum mechanical calculations. rsc.org | Provides highly accurate predictions of reaction energies and barriers. |
Exploration of Novel Material Science Applications
The functional groups within this compound make it an attractive building block for novel materials. The β-dicarbonyl moiety of the acetoacetyl group is an excellent chelating agent for a wide range of metal ions. This property can be exploited to create coordination polymers and metal-organic frameworks (MOFs). By linking metal centers with the organic ligand, it is possible to construct materials with tailored porosity, catalytic activity, or photoluminescent properties.
Furthermore, the presence of the amide linkage and the potential for hydrogen bonding suggests that derivatives of this compound could be used to synthesize novel polymers or hydrogels. For example, a monomer synthesized from acetoacetic ester and acryloyl chloride has been used to create temperature- and pH-sensitive hydrogels. researchgate.net These "smart" materials, which respond to external stimuli, have potential applications in fields like drug delivery and biotechnology. researchgate.net
The aromatic ring also provides a site for creating conjugated systems, which are of interest in the field of organic electronics. Derivatization of the phenyl ring could lead to the development of new dyes, sensors, or components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 5: Potential Material Science Applications
| Application Area | Relevant Structural Feature | Potential Function |
| Coordination Polymers/MOFs | Acetoacetyl group (β-dicarbonyl) | Ligand for metal ions, forming porous or catalytic materials. |
| "Smart" Hydrogels | Amide group, polymerizable derivatives | Forms cross-linked networks that respond to pH or temperature. researchgate.net |
| Organic Electronics | Aromatic phenyl ring | Backbone for conjugated systems used in dyes, sensors, or electronic devices. |
| Functional Coatings | Multiple functional groups | Can be used to create surfaces with specific properties (e.g., adhesion, reactivity). |
Q & A
Q. What are the established synthetic routes for Ethyl [4-(acetoacetylamino)phenyl]acetate?
The compound is typically synthesized via a condensation reaction between acetoacetyl chloride and ethyl 4-aminophenylacetate. Key steps include:
- Catalysis : Sulfuric acid (H₂SO₄) is used to protonate the amino group, enhancing nucleophilicity for acetoacetylation .
- Solvent System : Ethanol or ethyl acetate is employed to maintain reaction homogeneity and control exothermicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yields range from 65–80% depending on stoichiometric ratios .
Q. What spectroscopic and chromatographic methods are used for characterization?
Standard protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the acetoacetylamino group (δ 2.3 ppm for acetyl CH₃, δ 10.2 ppm for NH) and ester moiety (δ 4.1–4.3 ppm for CH₂CH₃) .
- FTIR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement?
Discrepancies in bond lengths or angles often arise from twinning or disordered solvent molecules. Mitigation strategies include:
- Software Tools : SHELXL refines structures using full-matrix least-squares, with restraints for anisotropic displacement parameters .
- Validation : Cross-check against the Cambridge Structural Database (CSD) for expected bond lengths (e.g., C=O: 1.21–1.23 Å, C-N: 1.34–1.36 Å) .
- Twinned Data : Apply the TWIN/BASF command in SHELX to model overlapping lattices .
Q. What intermolecular interactions stabilize the crystal lattice?
X-ray diffraction reveals:
- Hydrogen Bonding : N-H···O interactions between the acetoacetylamino group and ester oxygen (d = 2.8–3.0 Å) .
- Van der Waals Forces : Aromatic π-π stacking (3.5–4.0 Å) between phenyl rings contributes to layer formation .
- Solvent Interactions : Weak C-H···O contacts with trapped ethyl acetate solvent molecules may influence packing .
Q. How does the electronic environment of the acetoacetylamino group affect reactivity?
The electron-withdrawing acetyl moiety deactivates the phenyl ring, directing electrophilic substitution to the para position. Experimental evidence includes:
- Nitration Studies : Para-nitro derivatives form preferentially under HNO₃/H₂SO₄ conditions .
- DFT Calculations : HOMO-LUMO gaps (∼4.5 eV) predict nucleophilic attack at the carbonyl carbon .
Methodological Considerations
Q. What precautions are necessary for handling hygroscopic batches?
- Storage : Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis of the ester group .
- Solvent Selection : Avoid protic solvents (e.g., water, methanol) during recrystallization to minimize degradation .
Q. How to optimize reaction yields in scale-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
